Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631685
InChI: InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3
SMILES: CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Molecular Formula: C58H50N6O14
Molecular Weight: 1055.0 g/mol

Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt

CAS No.:

Cat. No.: VC13631685

Molecular Formula: C58H50N6O14

Molecular Weight: 1055.0 g/mol

* For research use only. Not for human or veterinary use.

Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt -

Specification

Molecular Formula C58H50N6O14
Molecular Weight 1055.0 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Standard InChI InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3
Standard InChI Key UWQYEQKHQZYMMZ-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Canonical SMILES CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a xanthylium core (a tricyclic system consisting of two benzene rings fused to a central oxygen-containing ring) substituted at positions 3 and 6 with dimethylamino groups (-N(CH₃)₂). At position 9, a phenyl ring is attached, which carries a carboxy group (-COOH) at position 2 and a reactive [(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl moiety at either position 4 or 5. The inner salt configuration arises from the zwitterionic nature of the molecule, where the cationic xanthylium core is balanced by an anionic carboxylate group .

Key Structural Features:

  • Xanthylium core: Provides photostability and fluorescence properties.

  • Dimethylamino groups: Enhance solubility in polar solvents and modulate electronic properties.

  • Reactive NHS ester: The 2,5-dioxopyrrolidin-1-yloxy carbonyl group enables conjugation with primary amines, making the compound suitable for bioconjugation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of xanthylium derivatives typically involves condensation reactions between aromatic aldehydes and resorcinol derivatives, followed by cyclization and functionalization. For this compound, a plausible route includes:

  • Formation of the xanthylium core: Condensation of 3,6-bis(dimethylamino)xanthone with a substituted benzaldehyde derivative under acidic conditions .

  • Introduction of the NHS ester: Reaction of the intermediate carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

A study by Pratt and Robinson (1923) demonstrated early methods for synthesizing xanthylium derivatives via Friedel-Crafts alkylation, which remains relevant for modern adaptations .

Purification and Characterization

Purification is achieved through column chromatography or recrystallization. Structural confirmation relies on:

  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of NHS ester) and ~1600 cm⁻¹ (aromatic C=C) .

  • NMR: Distinct signals for dimethylamino protons (~2.8 ppm) and aromatic protons in the xanthylium core .

  • Mass spectrometry: High-resolution MS confirms the molecular ion peak .

Physicochemical Properties

Spectral Properties

  • UV-Vis Absorption: Maximum absorbance in the visible range (~490–520 nm), characteristic of xanthylium dyes .

  • Fluorescence: Emission peaks between 510–540 nm, with quantum yields dependent on solvent polarity .

Stability and Reactivity

  • pH Sensitivity: The compound exhibits halochromism, transitioning between cationic and neutral forms in acidic and neutral conditions, respectively .

  • Photostability: Resistant to photodegradation under ambient light but may degrade under prolonged UV exposure .

  • Reactivity: The NHS ester group hydrolyzes in aqueous solutions, necessitating anhydrous storage conditions .

Table 1: Stability Profile Under Various Conditions

ConditionStability OutcomeCitation
Aqueous pH 7.4Hydrolysis of NHS ester within 24 hours
Dry, 4°CStable for >6 months
UV light (365 nm)Gradual fluorescence quenching

Applications in Science and Industry

Fluorescent Labeling

The compound’s NHS ester group enables covalent attachment to proteins, antibodies, and nucleic acids, making it a valuable tool in:

  • Flow cytometry: Cell surface receptor labeling .

  • Microscopy: Intracellular tracking of biomolecules .

Biomedical Research

Preliminary studies on analogous xanthylium derivatives suggest potential antiproliferative effects. For example, compound 4 in a 2023 study inhibited P19 embryocarcinoma cell proliferation by arresting the cell cycle at the G1 phase . While direct evidence for this compound is lacking, its structural similarity implies possible bioactivity.

Industrial Uses

  • Textile dyes: Xanthylium derivatives are employed for silk and wool dyeing due to their vibrant colors and wash-fastness .

  • Photochromic materials: Applications in smart windows and optical data storage .

Biological and Toxicological Considerations

Cytotoxicity

While no direct toxicity data exist for this compound, related xanthylium salts exhibit moderate cytotoxicity (IC₅₀ ≈ 10–50 µM in cancer cell lines) . The dimethylamino groups may enhance membrane permeability, potentiating biological effects.

Environmental Impact

Xanthylium derivatives are generally non-biodegradable and may persist in aquatic systems. Regulatory status varies by jurisdiction, with some compounds approved under group standards for industrial use .

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